molecular formula C15H12FN3 B1335794 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 72411-53-1

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1335794
CAS RN: 72411-53-1
M. Wt: 253.27 g/mol
InChI Key: QCEVUBQDNVSIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the fluorophenyl group suggests potential for varied biological activities and interactions with other molecules due to the electronegative nature of fluorine.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, employing techniques such as the Gewald synthesis and Vilsmeier-Haack reaction . These methods are indicative of the complex synthetic routes that may be employed in the synthesis of compounds similar to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been investigated using various computational methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties, which are crucial for understanding the behavior of the molecule under different conditions.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular docking studies, which suggest that specific functional groups, such as the fluorine atom and the carbonyl group, play a crucial role in the binding and potential inhibitory activity of the molecule . These studies are essential for predicting how the compound might interact with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative substituents like fluorine affects the molecule's dipole moment and reactivity. Computational analyses, including frontier molecular orbital (FMO) analysis, natural bonding orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps, provide valuable information on the charge distribution and potential reactive sites within the molecule . Additionally, the photophysical properties of pyrazoline derivatives have been studied, revealing the influence of substituents on the photophysical behavior and the potential for applications in nonlinear optics and as biological probes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with their structures characterized by X-ray single crystal structure determination. These compounds have shown notable dihedral angles between pyrazole and fluoro-substituted rings, indicating unique structural features (Loh et al., 2013).

Synthesis of Derivatives

  • A method for the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline has been described, contributing to the synthesis of secondary and tertiary amines, which are important in pharmaceutical ingredients and fine chemicals (Bawa et al., 2009).

Antimicrobial Activity

  • Compounds synthesized from 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one, derived from 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, have shown excellent to good antibacterial activity (Mistry et al., 2016).

Reactivity and Condensation Reactions

  • The reactivity of certain pyrazole derivatives, including 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, has been explored for the synthesis of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, demonstrating their potential in pharmaceutical research (Ali et al., 2016).

Structural and Optical Properties

  • The molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied, revealing potential in nonlinear optics and as a candidate for phosphodiesterase inhibitory activity (Mary et al., 2015).

Applications in Kinase Inhibition

  • A study found that tri- and tetrasubstituted pyrazole derivatives, including 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, showed activity against important cancer kinases, suggesting their potential in anticancer programs (Abu Thaher et al., 2012).

Green Synthesis Methods

  • Light-induced tetrazole-quinone 1,3-dipolar cycloadditions using pyrazole-fused quinones, which may include derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, have been explored, offering green and efficient synthesis methods for these compounds (He et al., 2021).

properties

IUPAC Name

5-(4-fluorophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVUBQDNVSIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391704
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

72411-53-1
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 6
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Citations

For This Compound
4
Citations
A Charris-Molina, JC Castillo, M Macías… - The Journal of Organic …, 2017 - ACS Publications
A novel series of fully substituted pyrazolo[3,4-b]pyridines 4 has been prepared in a regioselective manner by the microwave-assisted reaction between N-substituted 5-aminopyrazoles …
Number of citations: 36 pubs.acs.org
Q Gao, J Tian, K Wen, C Chen, X Yao… - The Journal of …, 2023 - ACS Publications
Herein, we present a copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids. Various benzylated 5-aminopyrazoles are prepared in good-to-excellent yields …
Number of citations: 2 pubs.acs.org
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org
K Yue, C Xu, Z Wang, W Liu, C Liu, X Xu, Y Xing… - Bioorganic …, 2022 - Elsevier
The New Delhi β-Lactamase 1 (NDM-1), one of the most prevalent types of metallo-β-lactamases, has attracted extensive attention since its discovery. Extensive efforts have been made …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.